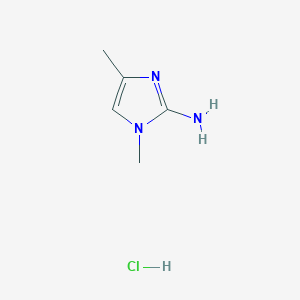
2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride
Vue d'ensemble
Description
The compound is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Thermodynamic and Thermophysical Properties
Research into the thermodynamic and thermophysical properties of organic nitrogen compounds, including pyrrolidine and related structures, provides foundational knowledge for understanding the behavior of such chemicals under different conditions. The study by A. Das et al. (1993) evaluates properties like boiling and freezing temperatures, critical constants, and vapor pressures, crucial for industrial and laboratory applications (Das et al., 1993).
Catalysis and Reaction Mechanisms
The catalytic roles and reaction mechanisms involving nitrogen-containing compounds are significant for chemical synthesis and material science. For instance, the work on alcohol dehydration on γ-Al2O3 by S. Roy et al. (2012) characterizes acid sites and explores density functional theory calculations, providing insights into the catalytic processes involving nitrogen compounds similar to 2-Methyl-1-(1-pyrrolidinyl)-2-propanamine dihydrochloride (Roy et al., 2012).
Antifungal Activity
Compounds related to this compound, like N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, show promise in antifungal applications. Xue Si's (2009) research into such compounds indicates potential for developing new antifungal agents, highlighting the pharmaceutical applications of these chemical structures (Si, 2009).
Cognitive Enhancement
The exploration of nicotinic acetylcholine receptor ligands, such as 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, underscores the potential of related compounds in cognitive enhancement. Research by N. Lin et al. (1997) demonstrates the cognition-enhancing properties of these compounds, suggesting applications in treating cognitive disorders (Lin et al., 1997).
Polymer Science
In polymer science, the functionalization and synthesis of polymers using nitrogen-containing compounds offer avenues for creating materials with novel properties. For example, the study on color lightness and organosoluble fluorinated polyamides by D. Liaw et al. (2006) illustrates how modifications to the chemical structure can influence material characteristics, such as solubility and thermal stability (Liaw et al., 2006).
Propriétés
IUPAC Name |
2-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2,9)7-10-5-3-4-6-10;;/h3-7,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZXTGSFLTKRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)
![5-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole](/img/structure/B1487192.png)
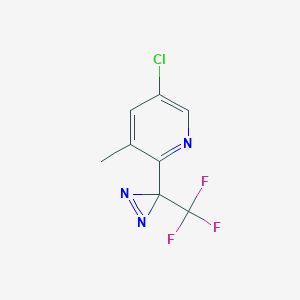
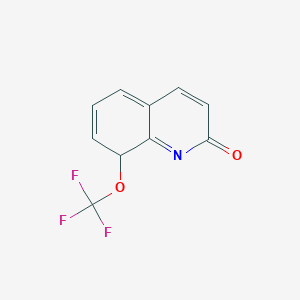

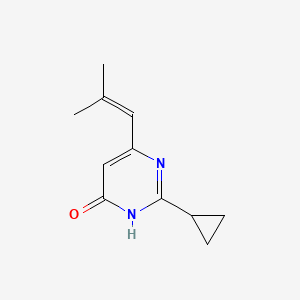
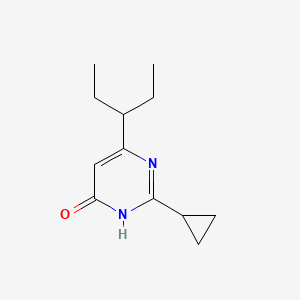
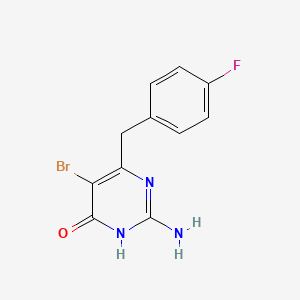
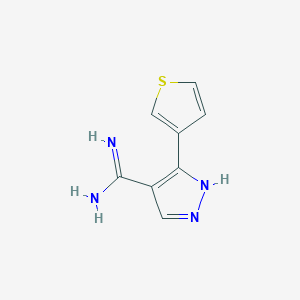

![1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487207.png)
